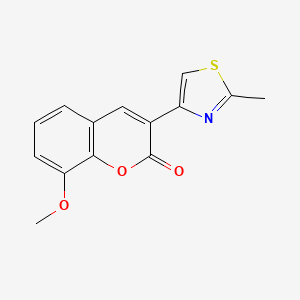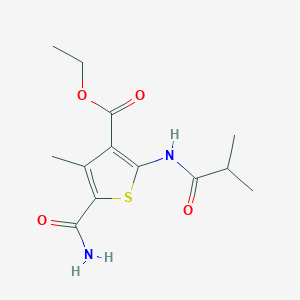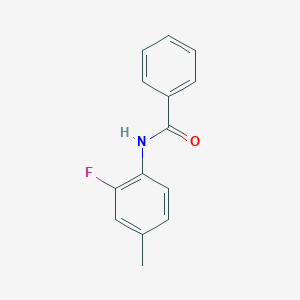
8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one, also known as Lysozyme Inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves the inhibition of lysozyme activity. 8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one is an enzyme that breaks down the cell wall of bacteria, leading to their death. The inhibition of lysozyme activity by 8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one prevents the breakdown of the bacterial cell wall, leading to the survival of the bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one have been studied extensively. In vitro studies have shown that this compound has potent antibacterial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, this compound has been shown to have low toxicity levels, making it a promising candidate for the development of new antibacterial agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one is its high potency against a wide range of bacteria. This makes it a promising candidate for the development of new antibacterial agents. Additionally, this compound has low toxicity levels, making it a safer alternative to traditional antibiotics. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one. One of the most promising directions is the development of new antibacterial agents based on this compound. Additionally, further studies are needed to determine the efficacy of this compound in vivo and to investigate its potential applications in other fields, such as cancer research and drug delivery. Finally, future studies should focus on improving the solubility of this compound in water to make it more accessible for lab experiments.
Synthesis Methods
The synthesis of 8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves the reaction of 4-methyl-2-thiocyanate thiazole with 8-methoxy-2H-chromen-2-one in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate compound, which is then converted to the final product by the addition of an acid catalyst. The yield of this reaction is generally high, and the purity of the product can be improved through various purification techniques.
Scientific Research Applications
8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been widely studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of microbiology, where it has been found to inhibit the activity of lysozyme, an enzyme that plays a crucial role in the defense mechanism of bacteria. This inhibition of lysozyme activity can lead to the development of new antibacterial agents that can be used to combat antibiotic-resistant bacteria.
properties
IUPAC Name |
8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-8-15-11(7-19-8)10-6-9-4-3-5-12(17-2)13(9)18-14(10)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJCTPQEWCHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)

![N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5868454.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)


![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)
